

spectroscopic data of (-)-Neoisomenthol including NMR, IR, and MS

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Compound of Interest

Compound Name: (-)-Neoisomenthol

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Spectroscopic Data of (-)-Neoisomenthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Neoisomenthol**, a naturally occurring monoterpenoid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. While data for the specific (-)-enantiomer is limited in publicly accessible databases, this guide consolidates available spectroscopic information for neoisomenthol and its diastereomers, offering valuable insights for researchers.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for neoisomenthol. It is important to note that some of the NMR data presented is for neoisomenthol as a racemate or for its (+)-enantiomer, which is expected to have identical NMR and IR spectra to the (-)-enantiomer, with the exception of chiroptical measurements.

Table 1: ¹H NMR Spectroscopic Data of Neomenthol

Note: Data for the closely related diastereomer (+)-Neomenthol is provided here as a reference due to the limited availability of detailed ^1H NMR data specifically for **(-)-Neoisoomenthol**. The chemical shifts and coupling constants will differ between diastereomers.

Atom	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	4.105	t	2.8
H-2	1.836	m	
H-3ax	1.269	m	
H-3eq	1.693	m	
H-4	1.525	m	
H-5ax	1.088	m	
H-5eq	1.836	m	
H-6ax	1.269	m	
H-6eq	1.693	m	
H-7	1.693	m	
CH ₃ -8	0.921	d	6.5
CH ₃ -9	0.873	d	7.0
CH ₃ -10	0.958	d	6.5

Table 2: ^{13}C NMR Spectroscopic Data of Neomenthol and Neoisoomenthol[1][2]

Carbon Atom	(+)-Neomenthol in CDCl ₃ (δ) ppm[2]	Neoisomenthol (Calculated) (δ) ppm[1]
C-1 (CHOH)	67.57	65.7
C-2 (CH)	47.88	51.1
C-3 (CH ₂)	24.09	36.0
C-4 (CH)	34.99	31.9
C-5 (CH ₂)	29.05	34.9
C-6 (CH ₂)	42.50	44.8
C-7 (CH-isopropyl)	25.72	25.8
C-8 (CH ₃ -isopropyl)	20.64	21.3
C-9 (CH ₃ -isopropyl)	21.10	22.3
C-10 (CH ₃)	22.28	22.7

Table 3: IR Spectroscopic Data of (-)-Neoisomenthol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (hydrogen-bonded)
~2955, 2925, 2870	Strong	C-H stretch (alkane)
~1455	Medium	C-H bend (CH ₂)
~1370	Medium	C-H bend (CH ₃)
~1045	Strong	C-O stretch (secondary alcohol)

Table 4: Mass Spectrometry (GC-MS) Data of Neoisomenthol[3][4]

m/z	Relative Intensity (%)	Possible Fragment
156	<5	[M] ⁺ (Molecular Ion)
141	~10	[M-CH ₃] ⁺
138	~5	[M-H ₂ O] ⁺
123	~20	[M-H ₂ O-CH ₃] ⁺
95	~60	[C ₇ H ₁₁] ⁺
81	~70	[C ₆ H ₉] ⁺
71	100	[C ₅ H ₁₁] ⁺ (Base Peak)
55	~50	[C ₄ H ₇] ⁺
43	~40	[C ₃ H ₇] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation and sample requirements of a given laboratory.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **(-)-Neoisomenthol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (Example for a 400 MHz spectrometer):

- ^1H NMR:
 - Spectrometer Frequency: 400 MHz
 - Pulse Program: Standard single-pulse (zg30)
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz
 - Pulse Program: Proton-decoupled single-pulse (zgpg30)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, as ^{13}C is less sensitive)
 - Spectral Width: -10 to 220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Objective: To identify the functional groups present in **(-)-Neoisoomenthol**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid **(-)-Neoisoomenthol** or a few milligrams of the solid sample directly onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C-O).

Objective: To determine the molecular weight and fragmentation pattern of **(-)-Neoisoomenthol**.

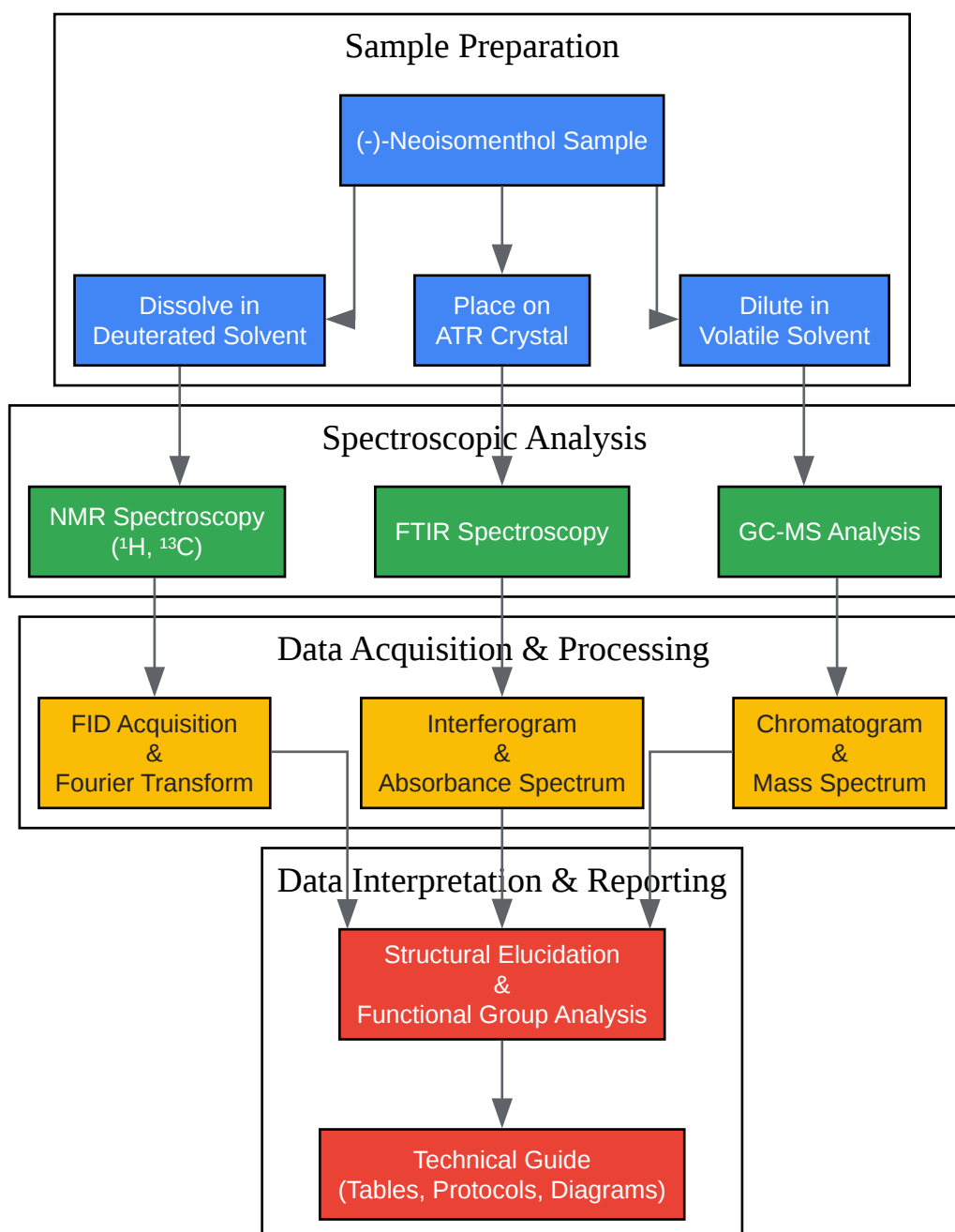
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **(-)-Neoisomenthol** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- GC-MS Parameters (Example):
 - Gas Chromatograph:
 - Injection Volume: 1 μ L
 - Injector Temperature: 250 $^{\circ}$ C
 - Split Ratio: 50:1
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: Increase to 240 $^{\circ}$ C at a rate of 5 $^{\circ}$ C/min.
 - Final hold: Hold at 240 $^{\circ}$ C for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: 40-400 amu
 - Ion Source Temperature: 230 $^{\circ}$ C
 - Quadrupole Temperature: 150 $^{\circ}$ C

- Data Processing:
 - Identify the peak corresponding to **(-)-Neoisomenthol** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(-)-Neoisomenthol**.



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Caption: General workflow for the spectroscopic analysis of **(-)-Neoisoomenthol**.

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